molecular formula C21H24N2O5 B14951976 3,4,5-trimethoxy-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]benzamide

3,4,5-trimethoxy-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]benzamide

Cat. No.: B14951976
M. Wt: 384.4 g/mol
InChI Key: KLNCSLJURGGJFK-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]benzamide is a synthetic compound that features a trimethoxyphenyl group and an indole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]benzamide typically involves the following steps:

    Formation of the Trimethoxybenzoyl Chloride: This can be achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride.

    Coupling with Indole Derivative: The trimethoxybenzoyl chloride is then reacted with an indole derivative, such as 5-methoxyindole, in the presence of a base like triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the benzamide can be reduced to form an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3,4,5-trimethoxy-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with proteins such as tubulin, inhibiting its polymerization and affecting cell division. The indole moiety may interact with various receptors and enzymes, modulating their activity and influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxybenzaldehyde: Used as an intermediate in the synthesis of various pharmaceuticals.

    3,4,5-trimethoxyphenethylamine: Known for its psychoactive properties.

    5-methoxyindole: A precursor in the synthesis of various indole derivatives.

Uniqueness

3,4,5-trimethoxy-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]benzamide is unique due to the combination of the trimethoxyphenyl and indole moieties, which confer distinct biological activities and potential therapeutic applications. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C21H24N2O5

Molecular Weight

384.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[2-(5-methoxyindol-1-yl)ethyl]benzamide

InChI

InChI=1S/C21H24N2O5/c1-25-16-5-6-17-14(11-16)7-9-23(17)10-8-22-21(24)15-12-18(26-2)20(28-4)19(13-15)27-3/h5-7,9,11-13H,8,10H2,1-4H3,(H,22,24)

InChI Key

KLNCSLJURGGJFK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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